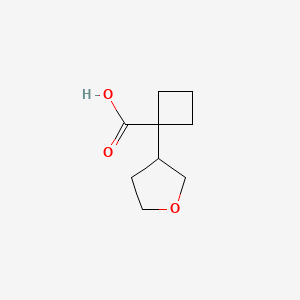
1-(Tetrahydrofuran-3-yl)cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Tetrahydrofuran-3-yl)cyclobutane-1-carboxylic acid is a unique chemical compound with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol This compound is characterized by the presence of a cyclobutane ring fused with a tetrahydrofuran ring and a carboxylic acid functional group
Preparation Methods
The synthesis of 1-(Tetrahydrofuran-3-yl)cyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclobutanone with tetrahydrofuran in the presence of a strong base, followed by carboxylation to introduce the carboxylic acid group . Industrial production methods often involve bulk manufacturing and custom synthesis to ensure high purity and yield .
Chemical Reactions Analysis
1-(Tetrahydrofuran-3-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Scientific Research Applications
1-(Tetrahydrofuran-3-yl)cyclobutane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Tetrahydrofuran-3-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
1-(Tetrahydrofuran-3-yl)cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:
3-(Trifluoromethyl)cyclobutane-1-carboxylic acid: This compound has a trifluoromethyl group instead of the tetrahydrofuran ring, leading to different chemical properties and reactivity.
Cyclobutanecarboxylic acid: Lacks the tetrahydrofuran ring, making it less complex and with different applications. The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C9H14O3 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
1-(oxolan-3-yl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O3/c10-8(11)9(3-1-4-9)7-2-5-12-6-7/h7H,1-6H2,(H,10,11) |
InChI Key |
IUDVRBDPAMFJOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2CCOC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


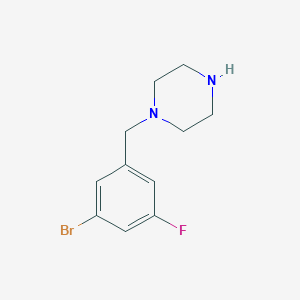
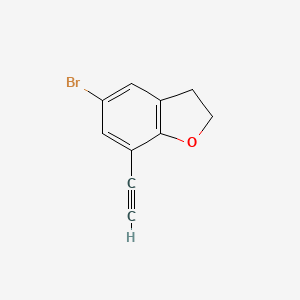
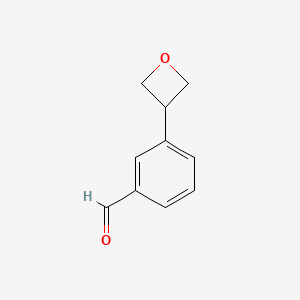

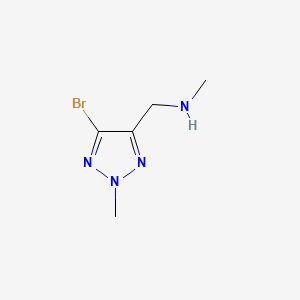
![2-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-2-hydroxyacetic acid](/img/structure/B13607163.png)
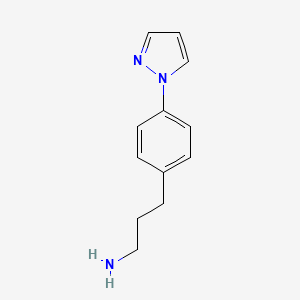

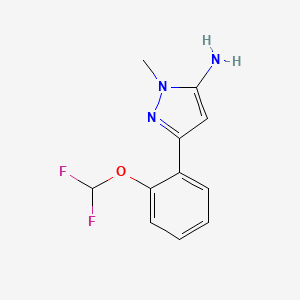
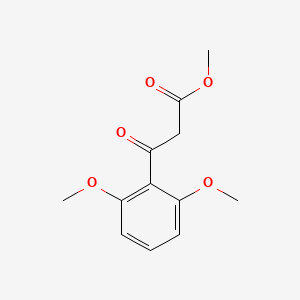
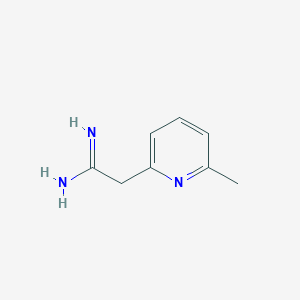
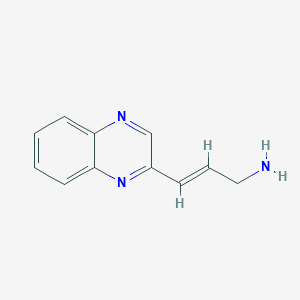
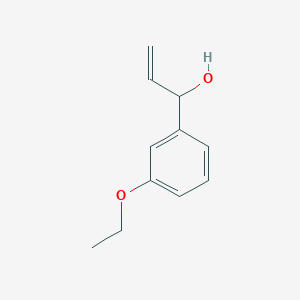
![2-(2-(Piperidin-3-yl)ethyl)-1h-benzo[d]imidazole](/img/structure/B13607233.png)
